Rebaudioside C (Reb C) is a natural diterpene glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. [, , ] This plant is native to South America and has been used for centuries by indigenous populations as a sweetener. [, ] Reb C is one of several steviol glycosides found in Stevia, along with Stevioside, Rebaudioside A, Dulcoside A, and others. [, , , , , ] These compounds are known for their intense sweetness, being significantly sweeter than sucrose. [, ] Reb C is approximately 40 to 60 times sweeter than sucrose. []
Synthesis Analysis
Extraction from Stevia leaves: This is the traditional method for obtaining Reb C. Different drying methods can affect the concentration of Reb C in Stevia leaves. Sun drying has been shown to yield a higher total glycoside content, including Reb C, compared to other drying methods like radiation drying. [] Different extraction techniques can be employed to isolate Reb C from the dried leaves, including Accelerated Solvent Extraction (ASE), [] high-speed shear homogenization extraction, [] ultrasonic extraction, [] and microwave-assisted subcritical water extraction. []
Enzymatic synthesis: This method involves using enzymes to convert other steviol glycosides, such as rubusoside or dulcoside A, into Reb C. This approach utilizes a glycosyl donor and specific UDP-glycosyltransferases to facilitate the conversion. []
Chemical conversion: Reb C can be produced from other steviol glycosides using chemical methods. One study demonstrated the efficient conversion of Rebaudioside C to Steviol using a bacterial strain, Paenarthrobacter ilicis CR5301. [] This method involved optimizing parameters such as pH, temperature, inoculation amount, and substrate concentration to achieve a 100% conversion rate within 8 hours. []
Molecular Structure Analysis
Rebaudioside C, like other steviol glycosides, is composed of a steviol aglycone backbone with various sugar moieties attached. [, , , ] The specific arrangement of these sugar units contributes to the unique properties of each steviol glycoside. [, , , ]
Detailed structural analysis has been conducted using techniques such as mass spectrometry (MS), [, ] nuclear magnetic resonance (NMR) spectroscopy (1H NMR and 13C NMR), [, ] and Fourier transform infrared spectroscopy (FTIR). [] These techniques have provided valuable insights into the molecular structure of Reb C, allowing for a better understanding of its properties and interactions. [, , ]
Physical and Chemical Properties Analysis
Reb C shares many physical and chemical properties with other steviol glycosides. [, , , ]
Sweetness: Reb C is approximately 40 to 60 times sweeter than sucrose, but it possesses a lingering bitterness that limits its applications compared to other steviol glycosides like Rebaudioside A. [, , ]
Solubility: Reb C exhibits good solubility in water, particularly at elevated temperatures. [, ] This property makes it suitable for various food and beverage applications. [, ]
Stability: Reb C demonstrates stability under various conditions, including high temperatures and a wide pH range. [, , ] This stability makes it suitable for use in food processing. [, , ]
Applications
Biotechnology: Researchers are investigating the use of enzymatic methods to convert Reb C into other steviol glycosides, such as Rebaudioside A, with more desirable taste profiles. [, ] Additionally, studies explore converting Reb C into Steviol, a versatile precursor for various steviol glycoside derivatives. []
Analytical Chemistry: Reb C serves as a standard compound in analytical techniques like HPLC and capillary electrophoresis for analyzing Stevia extracts. [, , , , , , , ] These methods enable the quantification and quality control of Stevia-based products. [, , , , , , , ]
Plant Breeding: Understanding the genetic control of Reb C concentration in Stevia leaves is crucial for breeding programs aimed at developing cultivars with higher Reb C content or improved taste profiles. []
Future Directions
Improving its Taste Profile: Research efforts can focus on developing methods to reduce the bitterness of Reb C, either through chemical modifications or enzymatic conversions, to enhance its application as a sweetener in the food industry. [, ]
Enhancing Production Efficiency: Optimizing extraction techniques and exploring alternative synthesis methods, such as biocatalytic processes, could lead to more efficient and sustainable production of Reb C. [, , ]
Investigating its Biological Activity: Further research is needed to understand Reb C's potential biological activities and its impact on human health, going beyond its role as a sweetener. This includes exploring its potential in areas like diabetes management, weight control, and cardiovascular health. []
Related Compounds
Stevioside
Compound Description: Stevioside is a diterpene glycoside isolated from the leaves of Stevia rebaudiana Bertoni. It is a natural sweetener, approximately 150-300 times sweeter than sucrose. []
Relevance: Stevioside is structurally similar to Rebaudioside C, sharing the same ent-kaurane diterpene core structure. The primary difference lies in the glycosylation pattern. Both compounds are major steviol glycosides found in Stevia rebaudiana and contribute significantly to the plant's sweetness profile. [, , , , , , , ]
Rebaudioside A
Compound Description: Rebaudioside A, another prominent steviol glycoside, is also found in Stevia rebaudiana leaves. It is known for its superior sweetness quality compared to stevioside and Rebaudioside C, lacking the characteristic bitter aftertaste. [, ]
Dulcoside A
Compound Description: Dulcoside A is a minor steviol glycoside identified in Stevia rebaudiana. It exhibits sweetness, but its sensory profile is not as desirable as Rebaudioside A. [, , ]
Steviolbioside
Compound Description: Steviolbioside is a steviol glycoside present in Stevia rebaudiana. It generally occurs in lower concentrations compared to other major steviol glycosides. []
Relevance: As a member of the steviol glycoside family, Steviolbioside shares the core steviol structure with Rebaudioside C. They differ in the number and types of sugar moieties attached to the aglycone, contributing to differences in their sweetness and other properties. [, , ]
Rebaudioside B
Compound Description: Rebaudioside B is a minor steviol glycoside found in Stevia rebaudiana. Its concentration in the plant is relatively low compared to Rebaudioside A and stevioside. [, ]
Relevance: Rebaudioside B shares the same ent-kaurane diterpene core with Rebaudioside C, signifying their common origin from steviol. The difference lies in the sugar moieties linked to the core, leading to variations in their sweetness, bitterness, and other sensory characteristics. Both compounds are part of the complex mixture of steviol glycosides that contribute to the overall sweetness profile of Stevia. [, , , ]
Rebaudioside D
Compound Description: Rebaudioside D is a minor steviol glycoside found in Stevia. It is of interest for its potential to improve the overall taste profile of stevia extracts when combined with other glycosides. []
Relevance: Rebaudioside D and Rebaudioside C are structurally similar, both being glycosides of the steviol aglycone. They are differentiated by the specific sugars attached and their arrangement. These structural variations contribute to differences in their sweetness intensity, bitterness perception, and other sensory attributes. [, , ]
Rubusoside
Compound Description: Rubusoside is a steviol glycoside that can be converted to Rebaudioside C via enzymatic methods utilizing UDP-glycosyltransferase. []
Relevance: Rubusoside serves as a direct precursor for the enzymatic synthesis of Rebaudioside C. This conversion highlights the potential for biocatalytic processes to modify the steviol glycoside profile in Stevia, potentially enhancing its sweetness characteristics. [, ]
α-1→6-Glucosyl Rebaudioside C Derivative
Compound Description: This novel compound is a product of enzymatic modification of Rebaudioside C using sucrose as a glucose donor. It demonstrates improved sweetness, reduced bitterness, and enhanced water solubility compared to unmodified Rebaudioside C. []
Relevance: This derivative directly highlights the potential of enzymatic modification to improve the sensory properties of Rebaudioside C, potentially expanding its applications as a natural sweetener. []
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